2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-diazepan-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4.ClH/c25-21(26)14-23-10-5-11-24(13-12-23)22(27)28-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20;/h1-4,6-9,20H,5,10-15H2,(H,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCHEPSUULSEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172587-06-1 | |
| Record name | 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) compounds, it may act as a protective group in peptide synthesis.
Biochemical Pathways
As a potential protective group in peptide synthesis, it may play a role in the formation and modification of peptides.
Biological Activity
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and various biological activities, including its effects on cellular mechanisms and potential therapeutic applications.
Structural Characteristics
The compound is characterized by its unique structure featuring a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The molecular formula is , with a molecular weight of 404.88 g/mol. The presence of the diazepane ring contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Diazepane Ring : The initial step involves the cyclization of appropriate precursors to form the diazepane structure.
- Fmoc Protection : The amine group in the diazepane is protected using Fmoc to facilitate further reactions.
- Acetic Acid Attachment : The final step involves the conjugation of acetic acid to yield the target compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines, including breast and prostate cancers . The mechanism appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to compounds with similar structures. These compounds may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option .
Case Study 2: Anticancer Activity
In a recent experiment, a derivative of this compound was tested on MCF-7 breast cancer cells. The results revealed a dose-dependent decrease in cell viability with an IC50 value of 50 µM after 48 hours of treatment, indicating significant anticancer activity .
Research Findings Summary
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a 1,4-diazepane ring (7-membered, two nitrogen atoms) with an Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] protecting group and an acetic acid moiety. The hydrochloride salt enhances solubility and stability for synthetic applications .
Comparison with Structurally Similar Compounds
Piperazine Analogue: 2-[4-(Fmoc)piperazin-1-yl]acetic Acid
Benzyloxycarbonyl-Diazepane Derivative
Allyl Ester Derivatives
Substituted Phenyl Derivatives
- Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid
- CAS No.: 1260596-73-3
- Molecular Formula: C24H21NO5
- Key Differences :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
